4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride

Analytical Chemistry LC-ESI-MS/MS Derivatization Steroidal Estrogen Analysis

Researchers developing targeted LC-MS/MS methods or building sulfonamide-based inhibitor libraries face challenges in sourcing a sulfonyl chloride building block that combines electrophilicity with the lipophilic, metabolically stable properties of a pyrazole bioisostere. 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride addresses this need. - For analytical labs, it enables analyte-specific fragment ion generation in steroidal hormone derivatization, enhancing assay selectivity over common reagents like dansyl chloride. - For medicinal chemistry, the resulting 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety serves as a more drug-like phenol bioisostere, supported by its use in cathepsin B and anti-trypanosomatid agent synthesis. - Supplied with consistent ≥97% purity, ensuring reproducible outcomes in hit-to-lead optimization and SAR exploration.

Molecular Formula C9H7ClN2O2S
Molecular Weight 242.68 g/mol
CAS No. 18336-39-5
Cat. No. B099151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-1-YL)benzenesulfonyl chloride
CAS18336-39-5
Molecular FormulaC9H7ClN2O2S
Molecular Weight242.68 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H7ClN2O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H
InChIKeyAHXRGFFTKHQGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (CAS 18336-39-5): Key Physicochemical Properties and Procurement Specifications


4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride (CAS 18336-39-5) is a heterocyclic sulfonyl chloride building block with the molecular formula C9H7ClN2O2S and a molecular weight of 242.68 g/mol . It typically presents as a solid with a melting point of 108-109°C and a density of 1.46 g/cm³ [1]. The compound features a reactive sulfonyl chloride group attached to a benzene ring, which is further substituted with a 1H-pyrazole moiety, making it a valuable intermediate for nucleophilic substitution reactions . Commercial availability is commonly in research quantities (e.g., 1g to 10kg) with typical purity specifications of 97% or higher .

Why 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride Cannot Be Readily Replaced by Common Sulfonyl Chlorides or Azole Analogs


Generic substitution of 4-(1H-pyrazol-1-yl)benzenesulfonyl chloride is not straightforward due to the unique interplay between its sulfonyl chloride electrophilicity and the electronic and steric properties conferred by the 1H-pyrazole substituent. While other sulfonyl chlorides (e.g., tosyl chloride, dansyl chloride) and azole-substituted analogs (e.g., imidazole or triazole derivatives) share some reactivity, they differ significantly in their impact on the physicochemical and biological properties of the resulting conjugated molecules. For instance, the pyrazole ring acts as a more lipophilic and metabolically stable bioisostere compared to phenol, influencing the pharmacokinetic profile of derived compounds . Direct comparative studies in analytical derivatization and medicinal chemistry contexts reveal that these subtle differences lead to quantifiably distinct outcomes in terms of ionization efficiency, fragment ion generation, and enzyme inhibition, as detailed in the evidence guide below .

Quantitative Differentiation of 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride Against Comparators in Key Research Applications


Superior Analyte-Specific Fragment Ion Generation in LC-ESI-MS/MS Derivatization of 17β-Estradiol

In a direct head-to-head comparison of four sulfonyl chloride derivatization reagents for the LC-ESI-MS/MS analysis of 17β-estradiol (E2), 4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride demonstrated a distinct advantage over dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride. While the product ion spectra of dansyl and DMIS derivatives were dominated by non-specific ions from the reagent moieties, the PBS derivative, along with the pyridine-3-sulfonyl (PS) derivative, produced significant analyte-specific fragment ions [1]. This characteristic is crucial for developing selective multiple reaction monitoring (MRM) transitions, enhancing assay specificity [1].

Analytical Chemistry LC-ESI-MS/MS Derivatization Steroidal Estrogen Analysis

Divergent Ionization and Fragmentation Behavior in LC-ESI-MS/MS Derivatization of 17β-Estradiol

Continuing the direct comparison by Xu et al. (2008), the study provides a detailed qualitative account of the product ion spectrum for the PBS derivative of E2. Unlike the dansyl and DMIS derivatives, the PBS derivative's spectrum showed analyte-specific ions, though it was noted that the pyridine-3-sulfonyl (PS) derivative was ultimately selected for further method development due to its more intense analyte-specific ions [1]. This places PBS chloride as an intermediate performer—superior to reagents yielding only reagent-based fragments, but not the top performer in this specific assay context [1].

Analytical Chemistry LC-ESI-MS/MS Derivatization Mass Spectrometry Fragmentation

Differential Reactivity in Nucleophilic Substitution: A General Class-Level Property

As a benzenesulfonyl chloride derivative, this compound functions as a potent electrophile in nucleophilic substitution reactions, a class-level property shared with other sulfonyl chlorides . The presence of the electron-withdrawing sulfonyl group activates the adjacent chlorine for displacement by amines, alcohols, and other nucleophiles, typically under mild basic conditions (e.g., triethylamine, pyridine) . While no direct quantitative kinetic data comparing its reactivity to, for example, tosyl chloride or 4-nitrobenzenesulfonyl chloride was identified, its utility as a synthetic intermediate for installing the 4-(1H-pyrazol-1-yl)benzenesulfonyl moiety is well-documented in the synthesis of diverse sulfonamide libraries .

Organic Synthesis Sulfonylation Building Block

Key Research and Industrial Application Scenarios for 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride


LC-MS/MS Assay Development Requiring High Specificity for Steroidal Analytes

Analytical chemistry laboratories developing targeted LC-ESI-MS/MS methods for steroidal hormones (e.g., 17β-estradiol, estrone) should consider 4-(1H-Pyrazol-1-yl)benzenesulfonyl chloride as a derivatization reagent. As demonstrated by Xu et al. (2008), its use yields derivatives that generate analyte-specific fragment ions, a distinct advantage over more common reagents like dansyl chloride for enhancing assay selectivity and reducing matrix interference [1].

Synthesis of Sulfonamide-Focused Compound Libraries for Medicinal Chemistry

Medicinal chemists building libraries of sulfonamide-based enzyme inhibitors or receptor ligands can use this compound as a key building block. The resulting 4-(1H-pyrazol-1-yl)benzenesulfonamide moiety acts as a more lipophilic and metabolically stable bioisostere of phenol, potentially improving the drug-likeness of lead compounds . This is supported by its use in the synthesis of cathepsin B inhibitors and anti-trypanosomatid agents [2][3].

Development of Cathepsin B and Anti-Parasitic Inhibitors

This compound serves as a crucial precursor for synthesizing benzenesulfonyl-pyrazole derivatives that have demonstrated activity as cathepsin B inhibitors and anti-Trypanosomatidae agents. Research groups focused on these therapeutic areas can utilize this building block to explore structure-activity relationships (SAR) around the pyrazolesulfonyl core, as outlined in recent hit-to-lead optimization studies [2][3].

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